molecular formula C24H29N3O2S B2991571 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide CAS No. 1049389-56-1

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide

Cat. No. B2991571
CAS RN: 1049389-56-1
M. Wt: 423.58
InChI Key: AXXCIXVZUDZOAZ-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H29N3O2S and its molecular weight is 423.58. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Isozyme Selectivity

One study delves into the structural basis of the interaction between carbonic anhydrases (hCAs) and isoquinolinesulfonamides, revealing how these compounds inhibit hCA activity and exhibit selectivity towards therapeutically relevant isozymes. This research provides insights into the inhibitor binding mode, offering clues for designing more selective inhibitors for targeting specific hCA isoforms associated with diseases like cancer and neurological disorders (Mader et al., 2011).

Synthesis and Cytotoxicity of Novel Heterocycles

Another study reports the synthesis of novel annulated dihydroisoquinoline heterocycles, assessing their cytotoxicity against various cancer cell lines. This research highlights the potential of these compounds in antitumor screening, with molecular docking studies suggesting mechanisms through which these compounds might initiate apoptosis in cancer cells (Saleh et al., 2020).

Environmental Monitoring

Research into environmental monitoring techniques includes the development of methods for detecting low concentrations of pharmaceutical compounds in industrial waste streams. Although not directly related to the compound , this area of study underscores the importance of monitoring and managing the environmental impact of chemical substances (Deegan et al., 2011).

Antimicrobial Activity

Investigations into the antimicrobial activity of novel compounds have led to the synthesis of derivatives that exhibit significant activity against a range of bacterial and fungal strains. This research suggests the therapeutic potential of these compounds in treating infections and combating antimicrobial resistance (Vanparia et al., 2010).

Isoquinolines as Protein Kinase Inhibitors

Isoquinolinesulfonamides have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases, including protein kinase A (PKA) and protein kinase C (PKC). These findings have implications for the development of novel therapeutic agents targeting diseases mediated by dysregulated protein kinase activity (Hidaka et al., 1984).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2S/c1-18-10-11-24(19(2)15-18)30(28,29)25-16-23(22-9-6-13-26(22)3)27-14-12-20-7-4-5-8-21(20)17-27/h4-11,13,15,23,25H,12,14,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXCIXVZUDZOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide

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